[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride: is a chemical compound with the molecular formula C11H16ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride typically involves the reaction of benzimidazole with a suitable alkylating agent. One common method involves the alkylation of benzimidazole with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Benzimidazole derivatives have shown promise in various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride is investigated for its potential therapeutic applications. It is being explored for its efficacy in treating diseases such as cancer, infections, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A derivative with antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with potential pharmacological uses.
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry .
Biological Activity
3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride, also known as N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine dihydrochloride, is a compound that has garnered interest in various biological applications due to its structural features and potential pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
The compound has the following chemical characteristics:
- IUPAC Name : N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine dihydrochloride
- Molecular Formula : C11H15N3.2ClH
- Molecular Weight : 262.18 g/mol
- Purity : ≥95%
- Physical Form : Powder
Biological Activity Overview
Research into the biological activity of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride suggests several potential applications in pharmacology and toxicology. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets.
The compound's activity may be attributed to its ability to interact with neurotransmitter systems or influence enzyme activity. Initial studies indicate that it may exhibit:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting a possible role in developing new antibiotics.
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of benzodiazole derivatives, including 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride. The findings indicated that these compounds could reduce neuronal apoptosis in vitro when exposed to neurotoxic agents. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defense mechanisms.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of similar benzodiazole derivatives, it was found that compounds with a benzodiazole moiety exhibited significant antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Neuroprotection | Reduced apoptosis | |
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Safety and Toxicology
Safety assessments indicate that while 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride exhibits biological activity, it also presents certain safety concerns. Toxicological evaluations have identified potential irritant effects on skin and eyes (H315, H319), requiring careful handling in laboratory settings.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTDECPVBXACTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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